molecular formula C34H42O2 B139753 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) CAS No. 932033-57-3

1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)

Cat. No. B139753
M. Wt: 482.7 g/mol
InChI Key: SDMSVURKQNRAEU-UHFFFAOYSA-N
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Description

“1,1’-(4,4’-Bis(methoxy)biphenyl-3,3’-diyl)bis(tricyclo(3.3.1.13,7)decane)” is a synthetic compound used in a variety of scientific research applications . It is also known as BMBT. It is a non-toxic, biodegradable, and stable compound that is easily synthesized and has a wide range of uses.


Molecular Structure Analysis

The molecular formula of this compound is C34H42O2 . The InChI representation of the molecule is InChI=1S/C34H42O2/c1-35-31-5-3-27 (13-29 (31)33-15-21-7-22 (16-33)9-23 (8-21)17-33)28-4-6-32 (36-2)30 (14-28)34-18-24-10-25 (19-34)12-26 (11-24)20-34/h3-6,13-14,21-26H,7-12,15-20H2,1-2H3 . The Canonical SMILES representation is COC1=C (C=C (C=C1)C2=CC (=C (C=C2)OC)C34CC5CC (C3)CC (C5)C4)C67CC8CC (C6)CC (C8)C7 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 482.7 g/mol . It is a stable compound that is non-toxic and biodegradable.

Scientific Research Applications

Divergent Reactivity in Electron-Transfer Conditions

  • The compound demonstrates variable reactivity based on electron-transfer conditions. A study showed that 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical leads to different products under photoinduced electron transfer and one-electron oxidant conditions (Ikeda, Hoshi, & Miyashi, 2001).

Novel Triazenes Synthesis

  • The compound plays a role in the formation of novel triazenes, as demonstrated in the synthesis and characterization of new compounds from the reaction of the cyclic aminal 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane with diazonium ions (Rivera & González-Salas, 2010).

Catalyzed Cross-Addition Reactions

  • The compound is involved in nickel(0) catalyzed cross-addition reactions with olefins, demonstrating significant selectivity and efficiency in these processes (Takaya, Yamakawa, & Noyori, 1982).

Hyperbranched Poly(ester)s Synthesis

  • It is used in the synthesis of hyperbranched poly(ester)s with pendant hydroxy groups. These polymers exhibit solubility in various organic solvents and have significant glass transition temperatures (Nishikubo, Kudo, & Nakagami, 2006).

Copolycarbonates Derived from 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol

  • The compound contributes to the synthesis of copolycarbonates from various bis-phenols, leading to polymers with unique optical and thermal properties (Geiger, 1993).

properties

IUPAC Name

1-[5-[3-(1-adamantyl)-4-methoxyphenyl]-2-methoxyphenyl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42O2/c1-35-31-5-3-27(13-29(31)33-15-21-7-22(16-33)9-23(8-21)17-33)28-4-6-32(36-2)30(14-28)34-18-24-10-25(19-34)12-26(11-24)20-34/h3-6,13-14,21-26H,7-12,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMSVURKQNRAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239334
Record name 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)

CAS RN

932033-57-3
Record name 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932033573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 932033-57-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4'-DIMETHOXY-3,3'-DI(ADAMANT-1-YL)BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV4PI5YV3S
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Synthesis routes and methods

Procedure details

Next, 0.03 g of Pd(OAc)2 and 3.5 g of 1-(5-bromo-2-methoxyphenyl) adamantane were added to the mixture, followed by 25 mL of tetrahydrofuran in order to improve agitation, and the mixture was heated at reflux for approximately 24 hours. The resulting mixture was then evaporated to dryness and poured into 103 mL of 0.015 N HCl. Next, 150 mL of dichloromethane and 100 mL of water were added to yield a mixture consisting of a solid, an aqueous layer and an organic layer. The mixture was then filtered to separate the solid, the aqueous layer was discarded, and the organic layer was washed with 200 mL of water and decanted again. This process was repeated twice on the filtered solid. The three collected organic layers were evaporated to dryness, washed in methanol, and dried to yield 2.1 g of 3,3′-diadamantyl-4,4′-dimethoxybiphenyl (yield: 39.9%). Analytical data: Melting point: 288.1-289.1° C.; Elemental analysis: C 83.63%, H 8.73%; 1H-NMR (300 MHz, CDCl3): δ 1.78 (broad s, 12H), 2.08 (broad s, 6H), 2.15 (broad s, 12H), 3.86 (s, 6H), 6.92 (dm, 2H, J=8.1 Hz), 7.34 (dd, 2H, J=2.4, 8.1 Hz), 7.39 (d, 2H, J=2.4 Hz); 13C-NMR (75.4 MHz, CDCl3): δ 29.2, 37.1, 37.2, 40.6, 55.1, 111.9, 125.0, 125.5, 134.0, 138.5, 157.8; MS (EI, 70 eV): m/z=484 (6), 483 (36), 412 (M+, 100), 410 (5), 347 (8), 135 (22), 107 (7), 93 (14), 79 (17), 67 (9), 55 (6); IR (Selected absorption bands): 2992, 2964, 2898, 2850, 1603 cm−1.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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